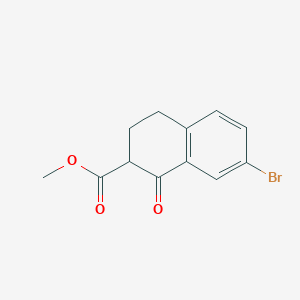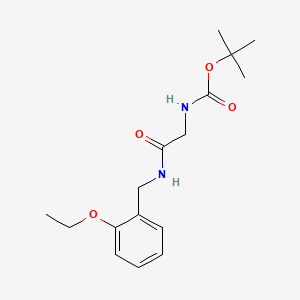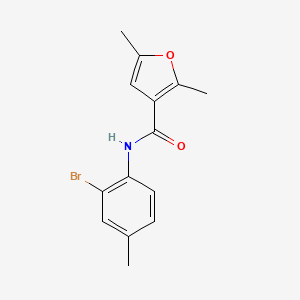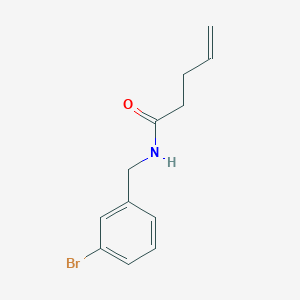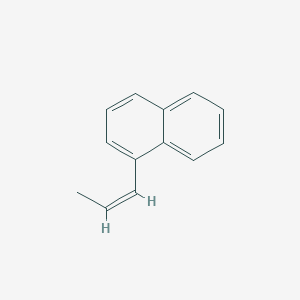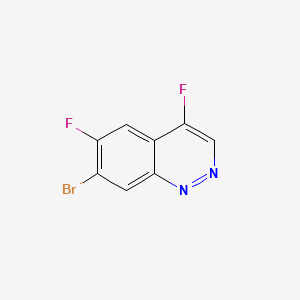![molecular formula C14H11F3N2S B14898653 1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea is an organosulfur compound with the molecular formula C15H12F3N2S This compound is known for its unique structural features, which include a phenyl group and a trifluoromethyl-substituted phenyl group attached to a thiourea moiety
Métodos De Preparación
The synthesis of 1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea typically involves the reaction of aniline derivatives with isothiocyanates. One common method includes the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with aniline in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization from ethyl acetate to obtain the desired product .
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate adjustments in reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially at positions ortho or para to the trifluoromethyl group, using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, along with catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea involves its ability to form hydrogen bonds with various biological targets. This compound can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to the modulation of their activity. Molecular docking studies have shown that it can bind to specific residues in target proteins, thereby influencing their function .
Comparación Con Compuestos Similares
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen bond donor catalyst in organic synthesis.
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea: Utilized in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties compared to other thiourea derivatives.
Propiedades
Fórmula molecular |
C14H11F3N2S |
|---|---|
Peso molecular |
296.31 g/mol |
Nombre IUPAC |
1-phenyl-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C14H11F3N2S/c15-14(16,17)10-6-8-12(9-7-10)19-13(20)18-11-4-2-1-3-5-11/h1-9H,(H2,18,19,20) |
Clave InChI |
FHXVZMCYCRLYJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
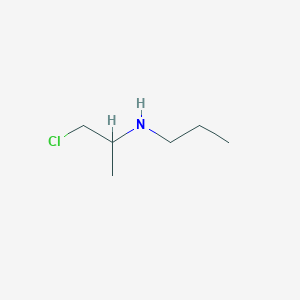
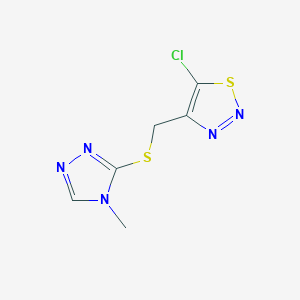
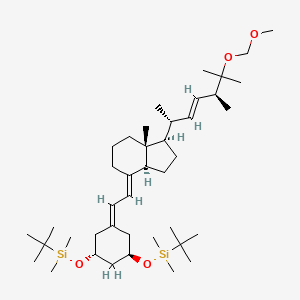
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)

